Furan vs. Tetrahydrofuran: Electronic Distinction in the c‑Met Binding Site
The target compound carries an aromatic furan ring, whereas the closest structurally characterized analog (CAS 941890‑44‑4) contains a saturated tetrahydrofuran ring. Patent‑level structure–activity relationship (SAR) data indicate that the heteroaryl moiety directly influences c‑Met inhibitory potency; aromatic furan systems can engage in π‑stacking interactions with tyrosine residues in the kinase hinge region that are not available to saturated analogs [1]. Direct head‑to‑head IC₅₀ values for these two specific compounds have not been publicly disclosed.
| Evidence Dimension | Electronic structure and predicted kinase binding interaction |
|---|---|
| Target Compound Data | Furan ring (aromatic, electron‑rich, capable of π‑stacking) |
| Comparator Or Baseline | Tetrahydrofuran ring (saturated, no π‑system) in CAS 941890‑44‑4 |
| Quantified Difference | Not quantified; qualitative electronic distinction from patent SAR |
| Conditions | c‑Met kinase inhibition assay (general method disclosed in patent) |
Why This Matters
The presence of an aromatic furan system may confer distinct binding interactions that are critical for achieving selective c‑Met engagement, making the target compound a preferred choice for programs requiring π‑stacking capability.
- [1] US Patent 7,470,693 B2. Oxalamide derivatives as kinase inhibitors. Filed April 19, 2006, and issued December 30, 2008. View Source
